1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide
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Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide” is not detailed in the retrieved papers.Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been associated with a wide range of targets due to their presence in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability .
Result of Action
Piperidine derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that environmental factors can influence the action of piperidine derivatives .
Future Directions
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-2-1-9(16-10)7-14-5-3-8(4-6-14)11(13)15/h1-2,8H,3-7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCCNSBFWZXRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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